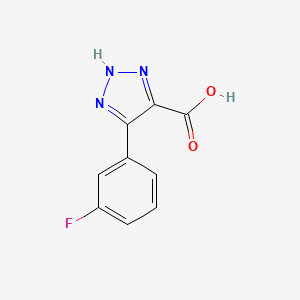

4-(3-fluorophenyl)-1H-1,2,3-triazole-5-carboxylic acid

Übersicht

Beschreibung

4-(3-Fluorophenyl)-1H-1,2,3-triazole-5-carboxylic acid is a heterocyclic compound that features a triazole ring substituted with a fluorophenyl group and a carboxylic acid group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-fluorophenyl)-1H-1,2,3-triazole-5-carboxylic acid typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is catalyzed by copper(I) ions and proceeds under mild conditions to form the triazole ring. The fluorophenyl group is introduced via a fluorinated precursor, and the carboxylic acid group is often added through subsequent functional group transformations .

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions: 4-(3-Fluorophenyl)-1H-1,2,3-triazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the triazole ring or the fluorophenyl group.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at the fluorophenyl group or the triazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can introduce various functional groups onto the triazole or fluorophenyl moieties .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research has indicated that triazole derivatives exhibit significant anticancer properties. For instance, 4-(3-fluorophenyl)-1H-1,2,3-triazole-5-carboxylic acid has been studied for its potential to inhibit cancer cell proliferation. A study demonstrated that compounds with similar structures effectively target specific cancer pathways, leading to apoptosis in cancer cells. The fluorine atom in the structure enhances biological activity by increasing lipophilicity and metabolic stability .

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent. Triazole derivatives have been reported to possess activity against various bacterial strains and fungi. In vitro studies have shown that this compound exhibits inhibitory effects on the growth of pathogenic microorganisms, making it a candidate for developing new antimicrobial therapies .

Agricultural Science

Fungicides

In agricultural applications, triazole compounds are widely used as fungicides. The presence of the triazole ring in this compound allows it to interfere with the biosynthesis of ergosterol, a critical component of fungal cell membranes. Field trials have shown that formulations containing this compound can effectively control fungal diseases in crops such as wheat and barley .

Herbicides

Additionally, research indicates that this compound may possess herbicidal properties. Studies have explored its efficacy in inhibiting weed growth without harming crop plants. The selectivity of the compound could provide an innovative approach to managing weeds in agricultural settings .

Materials Science

Polymer Chemistry

this compound can be utilized in polymer chemistry for synthesizing novel materials with enhanced properties. Its ability to form stable bonds with various substrates makes it suitable for creating coatings and adhesives that require high durability and resistance to environmental factors .

Nanomaterials

The compound's unique properties also make it a candidate for use in nanomaterials. Research has focused on incorporating triazole derivatives into nanostructures for applications in drug delivery systems and sensors. The functionalization of nanoparticles with this compound has been shown to improve their stability and biocompatibility .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal investigated the anticancer effects of this compound on breast cancer cells. The results indicated a dose-dependent reduction in cell viability and increased apoptosis markers after treatment with the compound.

Case Study 2: Agricultural Application

Field trials conducted on wheat crops demonstrated that a formulation containing this triazole derivative significantly reduced the incidence of fungal infections compared to untreated controls. The treated plots showed improved yield and quality of grain.

Data Table: Summary of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer Agent | Inhibits cancer cell proliferation |

| Antimicrobial Agent | Effective against multiple bacterial strains | |

| Agricultural Science | Fungicide | Controls fungal diseases in crops |

| Herbicide | Selectively inhibits weed growth | |

| Materials Science | Polymer Chemistry | Enhances durability of coatings and adhesives |

| Nanomaterials | Improves stability and biocompatibility |

Wirkmechanismus

The mechanism of action of 4-(3-fluorophenyl)-1H-1,2,3-triazole-5-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, influencing enzymatic activity or receptor binding. The fluorophenyl group enhances the compound’s lipophilicity, facilitating its interaction with biological membranes. The carboxylic acid group can form hydrogen bonds with target proteins, stabilizing the compound-protein complex .

Vergleich Mit ähnlichen Verbindungen

- 4-(3-Chlorophenyl)-1H-1,2,3-triazole-5-carboxylic acid

- 4-(3-Bromophenyl)-1H-1,2,3-triazole-5-carboxylic acid

- 4-(3-Methylphenyl)-1H-1,2,3-triazole-5-carboxylic acid

Comparison: Compared to its analogs, 4-(3-fluorophenyl)-1H-1,2,3-triazole-5-carboxylic acid exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size enhance the compound’s stability and reactivity. This makes it particularly valuable in medicinal chemistry for improving the pharmacokinetic properties of drug candidates .

Biologische Aktivität

4-(3-Fluorophenyl)-1H-1,2,3-triazole-5-carboxylic acid is a heterocyclic compound notable for its triazole ring structure, which is often associated with various biological activities. This compound has garnered interest in medicinal chemistry due to its potential applications in drug development, particularly in the fields of antimicrobial and anticancer therapies.

The compound is characterized by the following properties:

| Property | Value |

|---|---|

| IUPAC Name | 5-(3-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid |

| Molecular Formula | C₉H₆FN₃O₂ |

| Molecular Weight | 207.16 g/mol |

| CAS Number | 1519149-59-7 |

The biological activity of this compound can be attributed to the following mechanisms:

- Metal Coordination : The triazole ring can coordinate with metal ions, influencing enzymatic activity.

- Hydrogen Bonding : The carboxylic acid group can form hydrogen bonds with target proteins, stabilizing interactions and enhancing binding affinity.

- Lipophilicity : The presence of the fluorophenyl group increases the compound's lipophilicity, aiding its penetration into biological membranes and facilitating interaction with cellular targets.

Biological Activity

Research indicates that this compound exhibits significant biological activities:

Anticancer Activity

The anticancer potential of this compound has been investigated in various studies. Triazoles have been recognized for their ability to inhibit cancer cell proliferation through mechanisms such as:

- Inhibition of Enzymatic Pathways : Triazoles can inhibit enzymes critical for cancer cell survival.

- Induction of Apoptosis : Compounds containing triazole moieties have been shown to induce apoptosis in cancer cells.

A study evaluated the cytotoxic effects of triazole derivatives against human cancer cell lines (e.g., MDA-MB-231 for breast cancer). The results indicated that compounds with triazole structures exhibit varying degrees of cytotoxicity, often correlating with their structural modifications and electronic properties.

Case Studies

- Xanthine Oxidase Inhibition : A series of triazole derivatives were synthesized and tested for xanthine oxidase inhibition. Compounds showed submicromolar activity, indicating potential for treating conditions like gout or hyperuricemia .

- Cytotoxicity Assays : In vitro studies demonstrated that certain triazole derivatives exhibit IC₅₀ values in the low micromolar range against various cancer cell lines. For example, derivatives showed IC₅₀ values ranging from 7.2 µM to 31.3 µM against MDA-MB-231 and HepG2 cell lines .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other triazole derivatives:

| Compound | Anticancer Activity (IC₅₀) | Mechanism of Action |

|---|---|---|

| 4-(3-Chlorophenyl)-1H-1,2,3-triazole-5-carboxylic acid | Varies (low micromolar) | Enzyme inhibition and apoptosis induction |

| 4-(3-Bromophenyl)-1H-1,2,3-triazole-5-carboxylic acid | Varies (submicromolar) | Similar mechanisms as above |

Eigenschaften

IUPAC Name |

5-(3-fluorophenyl)-2H-triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FN3O2/c10-6-3-1-2-5(4-6)7-8(9(14)15)12-13-11-7/h1-4H,(H,14,15)(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIJSVQBIRMWISX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=NNN=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.